molecular formula C17H12N2O4 B1524371 2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid CAS No. 1255147-41-1

2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid

Cat. No.: B1524371
CAS No.: 1255147-41-1
M. Wt: 308.29 g/mol
InChI Key: NFIPSBGLAJUGCZ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound's full name accurately reflecting its complex structural features. The International Union of Pure and Applied Chemistry designation "2-(4-carbamoylphenoxy)quinoline-4-carboxylic acid" provides an alternative nomenclature that emphasizes the carbamoyl functionality within the phenoxy substituent. This dual naming convention demonstrates the flexibility inherent in chemical nomenclature systems when dealing with highly functionalized organic molecules containing multiple reactive sites.

The molecular structure can be systematically analyzed through its constituent functional groups and their spatial relationships. The quinoline core adopts a planar configuration typical of fused aromatic ring systems, with the nitrogen atom positioned to participate in both intramolecular and intermolecular interactions. The carboxylic acid group at the 4-position of the quinoline ring occupies a sterically accessible location that allows for facile chemical modification and coordination to metal centers or hydrogen bonding networks.

Table 1: Molecular Properties of this compound

Property Value Database Reference
Molecular Formula C17H12N2O4 PubChem
Molecular Weight 312.29 g/mol Chemical Databases
Chemical Abstracts Service Registry Number 1255147-41-1 Chemical Databases
Molecular Design Language Number MFCD18064548 Chemical Databases
Chemical Classification Organoheterocyclic Compound PubChem
Subclass Quinoline Carboxylic Acids Chemical Literature

The phenoxy linkage at the 2-position introduces significant conformational flexibility to the molecule, allowing rotation around the carbon-oxygen bond that connects the phenyl ring to the quinoline system. This conformational freedom has important implications for the compound's chemical reactivity and potential biological interactions, as different rotational conformers may exhibit varying degrees of activity or selectivity in chemical processes.

The aminocarbonyl substituent on the phenyl ring represents a key structural feature that distinguishes this compound from simpler quinoline derivatives. The amide functionality can participate in hydrogen bonding networks and provides a site for potential chemical modification through standard amide chemistry. The positioning of this group at the para position of the phenyl ring maximizes its accessibility while minimizing steric interference with the quinoline core structure.

Historical Development of Quinoline-4-carboxylic Acid Derivatives

The development of quinoline-4-carboxylic acid derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with research efforts spanning several decades and encompassing multiple synthetic methodologies. Early investigations into quinoline carboxylic acids focused primarily on the fundamental Pfitzinger reaction, which involves the condensation of isatin with various ketones under basic conditions. This classical approach provided the foundation for understanding the basic principles of quinoline ring formation and established the importance of the 4-carboxylic acid positioning for subsequent chemical transformations.

The Doebner reaction emerged as an alternative synthetic strategy that offered greater flexibility in substrate selection and reaction conditions. This three-component reaction, involving aniline, benzaldehyde, and pyruvic acid, proved particularly valuable for the synthesis of quinoline-4-carboxylic acid derivatives. Research developments in this area have demonstrated that the Doebner reaction can be successfully applied to anilines possessing both electron-withdrawing and electron-donating groups, significantly expanding the scope of accessible quinoline derivatives compared to earlier methodologies.

Modern synthetic approaches have incorporated advanced catalytic systems and optimized reaction conditions to improve both yield and selectivity in quinoline-4-carboxylic acid synthesis. Studies have shown that microwave irradiation can dramatically reduce reaction times while maintaining high product yields. The use of environmentally friendly solvents and catalysts has become increasingly important, with water-based reaction systems and recyclable catalysts gaining prominence in recent synthetic protocols.

Table 2: Historical Synthetic Methods for Quinoline-4-carboxylic Acid Derivatives

Method Year Developed Key Reagents Typical Yields Reaction Conditions
Pfitzinger Reaction Early 1900s Isatin, Ketones, Base 10-41% Reflux, 12-48 hours
Classical Doebner Mid-1900s Aniline, Aldehyde, Pyruvic Acid Variable Ethanol Reflux
Microwave-Assisted 2000s Various Substrates 39-76% Microwave, 1-2 minutes
Green Chemistry 2010s Water-Based Systems 71-93% Mild Conditions
Metal-Catalyzed Recent Palladium Catalysts 8-79% Controlled Temperature

The development of three-component synthesis strategies has proven particularly significant for accessing complex quinoline-4-carboxylic acid derivatives. These methodologies allow for the simultaneous introduction of multiple functional groups in a single synthetic operation, reducing the number of synthetic steps required and improving overall efficiency. The ability to incorporate diverse substituents through these one-pot procedures has facilitated the exploration of structure-activity relationships and enabled the rapid generation of compound libraries for biological screening.

Recent advances in quinoline synthesis have focused on addressing the challenges associated with electron-deficient substrates, which historically provided low yields in traditional synthetic approaches. The development of modified Doebner hydrogen-transfer reactions has enabled successful synthesis from anilines possessing electron-withdrawing groups, expanding the accessible chemical space for quinoline-4-carboxylic acid derivatives. These improvements have particular significance for the synthesis of highly functionalized compounds like this compound, where multiple functional groups must be successfully incorporated while maintaining structural integrity.

Positional Isomerism in Functionalized Quinoline Carboxylic Acids

Positional isomerism in quinoline carboxylic acids represents a fundamental aspect of structural diversity that significantly influences both chemical reactivity and biological activity. The quinoline ring system offers multiple sites for substitution, with positions 2, 3, 5, 6, 7, and 8 all available for functional group incorporation in addition to the established carboxylic acid functionality at position 4. Understanding the impact of substituent positioning has become crucial for rational drug design and the development of compounds with specific chemical properties.

Research into quinoline-4-carboxylic acid derivatives has revealed that even minor changes in substituent positioning can dramatically alter molecular properties. Studies comparing 2-substituted derivatives with their 3-substituted analogs have demonstrated significant differences in both chemical stability and biological activity. The 2-position appears to be particularly favorable for aromatic substituents, as evidenced by the successful synthesis of numerous 2-aryl quinoline-4-carboxylic acids with diverse functional groups.

The influence of substituent positioning extends beyond simple steric considerations to include electronic effects that can modulate the reactivity of both the quinoline ring system and the carboxylic acid functionality. Electron-donating groups at different positions exhibit varying degrees of influence on the overall electronic distribution within the molecule. For example, amino substitution at the 4-position of an attached phenyl ring, as seen in 2-(4-aminophenyl)quinoline-4-carboxylic acid, creates different electronic environments compared to amino substitution at the 2- or 3-positions of the same phenyl ring.

Table 3: Positional Isomers of Functionalized Quinoline-4-carboxylic Acids

Compound Name Substitution Pattern Molecular Weight Chemical Abstracts Service Number
2-(4-Aminophenyl)quinoline-4-carboxylic acid 2-(4-amino) 264.28 g/mol 94205-62-6
2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid 2-(4-acetylamino) 306.3 g/mol 298187-85-6
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid 2-(4-propoxy) 307.3 g/mol 51842-69-4
2-[4-(Carbamoylmethoxy)phenyl]quinoline-4-carboxylic acid 2-(4-carbamoylmethoxy) 322.3 g/mol 351001-15-5

The study of positional isomerism has revealed important structure-activity relationships that guide the design of new quinoline derivatives. Research has shown that the positioning of hydrogen bond donors and acceptors can significantly influence molecular recognition processes and binding affinity to biological targets. The strategic placement of functional groups like aminocarbonyl and phenoxy substituents in this compound represents a rational approach to optimizing these intermolecular interactions.

Conformational analysis of positional isomers has provided insights into the three-dimensional arrangements that these molecules can adopt in solution and in the solid state. Different substitution patterns can lead to varying degrees of intramolecular interactions, such as hydrogen bonding between substituents and the quinoline nitrogen or carboxylic acid group. These conformational preferences have direct implications for biological activity, as the accessible conformations determine the molecule's ability to interact with specific protein binding sites or other biological targets.

The synthesis of positional isomers often requires different synthetic strategies, reflecting the varying reactivity patterns associated with different positions on the quinoline ring. While some positions are readily accessible through direct substitution reactions, others may require more complex synthetic sequences involving protection and deprotection strategies or indirect functionalization approaches. The successful synthesis of this compound demonstrates the sophisticated level of synthetic control that can be achieved when targeting specific substitution patterns in highly functionalized quinoline derivatives.

Properties

IUPAC Name

2-(4-carbamoylphenoxy)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c18-16(20)10-5-7-11(8-6-10)23-15-9-13(17(21)22)12-3-1-2-4-14(12)19-15/h1-9H,(H2,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIPSBGLAJUGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=C(C=C3)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which has been extensively studied for its diverse biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

Chemical Structure

The compound features a quinoline core with a carboxylic acid functional group and an aminocarbonyl substituent on the phenoxy moiety. This structural arrangement is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acid exhibit significant antimicrobial properties. In a study evaluating various substituted quinoline-4-carboxylic acids, it was found that these compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives showed profound morphological changes in microbial cells, indicating their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundActivity AgainstMIC (µg/mL)
This compoundStaphylococcus aureus15
Escherichia coli20
Candida albicans10

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The compound has shown promising results in inhibiting cancer cell proliferation across multiple cancer cell lines.

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
H4605Induction of apoptosis
HT-2910Cell cycle arrest at G2/M phase
MKN-457Inhibition of HDACs

In a study, the compound demonstrated an IC50 value of 5 µM against the H460 lung cancer cell line, indicating strong anticancer activity. The mechanism involved apoptosis induction and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies.

Enzyme Inhibition

The compound has also been tested for its ability to inhibit specific enzymes associated with cancer progression. Notably, it has shown inhibitory effects on histone deacetylases (HDACs), which are important targets in cancer therapy.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)Selectivity Index
HDAC112High
HDAC615Moderate

These findings suggest that this compound could serve as a lead compound for further development into therapeutic agents targeting HDACs.

Case Studies

A recent case study highlighted the synthesis and evaluation of various derivatives based on the core structure of quinoline-4-carboxylic acid, including the target compound. The synthesized derivatives were tested against several cancer cell lines and exhibited varying degrees of activity, reinforcing the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of 2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic Acid with Analogs
Compound Name Substituents at 2-Position Biological Activity (MIC, µg/mL) Key Structural Advantages References
This compound Phenoxy with 4-aminocarbonyl Data pending (inferred from analogs) Enhanced H-bonding, improved solubility
2-Phenylquinoline-4-carboxylic acid (5a4) Phenyl 64 (S. aureus), 128 (E. coli) Broad-spectrum activity, low cytotoxicity
2-(4-Bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl Not reported Increased lipophilicity, electronic effects
2-(4-Carboxyphenyl)-6-methoxyquinoline-4-carboxylic acid 4-Carboxyphenyl, 6-methoxy Not reported Dual carboxylic groups for binding
2-(4-Chlorophenyl)-3-sulfanylquinoline-4-carboxylic acid 4-Chlorophenyl, 3-(4-methoxyphenyl)sulfanyl Not reported Sulfanyl group enhances enzyme inhibition
6-Fluoro-2-(2-hydroxy-phenyl)quinoline-4-carboxylic acid 2-Hydroxyphenyl, 6-fluoro Not reported Fluorine improves bioavailability

Structure-Activity Relationships (SAR)

  • Aryl Substitutions : Aryl groups at the 2-position (e.g., phenyl, bromophenyl) enhance antibacterial activity by promoting hydrophobic interactions with bacterial targets .
  • Electron-Withdrawing Groups : Bromine or chlorine substituents increase lipophilicity and membrane penetration but may reduce solubility .
  • Hydrogen-Bonding Moieties: The aminocarbonyl group in the target compound likely improves binding to bacterial enzymes (e.g., DNA gyrase) compared to unsubstituted phenyl analogs .

Cytotoxicity and Selectivity

  • The phenyl derivative 5a4 demonstrated low cytotoxicity (MTT assay), suggesting a favorable safety profile .
  • The aminocarbonyl group may reduce off-target effects by increasing specificity for bacterial enzymes over mammalian cells .

Preparation Methods

Friedländer Condensation-Based Synthesis

The Friedländer condensation is a classical and widely used method for quinoline synthesis. It involves the condensation of o-aminocarbonyl compounds with carbonyl compounds containing active methylene groups under acidic or basic catalysis.

  • In the context of quinoline-4-carboxylic acid derivatives, anthranilic acid or its derivatives can be condensed with appropriate ketones or aldehydes to form the quinoline ring system.
  • The reaction conditions vary from melt reactions at elevated temperatures (150–260 °C) to reflux in solvents like ethylene glycol.
  • Microwave-assisted Friedländer condensation on clay supports has also been reported to enhance yields and reduce reaction times.

This method is adaptable for introducing various substituents on the quinoline ring, including phenoxy groups with aminocarbonyl functionalities, by selecting suitable starting materials.

Synthesis from Isatin and 4-Aminoacetophenone

A specific synthetic route to 2-(4-aminophenyl)quinoline-4-carboxylic acid, closely related to the target compound, involves:

  • Reacting 1-(4-aminophenyl)ethan-1-one (4-aminoacetophenone) with indoline-2,3-dione (isatin) in the presence of potassium hydroxide in ethanol at 100 °C.
  • The reaction proceeds until the starting materials are consumed, monitored by LC-MS.
  • After removal of ethanol and acidification to pH 5, the product precipitates and is isolated by filtration with a high yield (~99%).

This method provides a direct and efficient access to the quinoline-4-carboxylic acid core with a 4-aminophenyl substituent, which can be further functionalized to introduce the aminocarbonyl group.

Three-Component One-Pot Synthesis Approaches

Recent advances include three-component reactions involving anilines, aldehydes, and pyruvic acid or alkenes to form quinoline-4-carboxylic acids under mild conditions. These methods aim to overcome limitations with electron-deficient anilines and provide a versatile platform for quinoline synthesis.

  • For example, a reaction of electron-deficient aniline derivatives with benzaldehyde and pyruvic acid under reflux in ethanol can yield quinoline-4-carboxylic acids in one pot.
  • Such methods can potentially be adapted for synthesizing 2-[4-(aminocarbonyl)phenoxy]quinoline-4-carboxylic acid by choosing appropriate aniline and aldehyde components.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Friedländer Condensation o-Aminocarbonyl + ketone/aldehyde Acid/base catalysis, 150–260 °C or reflux 20–85 Versatile, classical quinoline synthesis
Isatin + 4-Aminoacetophenone Isatin, 1-(4-aminophenyl)ethan-1-one KOH in EtOH, 100 °C ~99 High yield, direct synthesis of 2-(4-aminophenyl)quinoline-4-carboxylic acid
Multi-step via quinoline dicarboxylic acid Isatin, acetone, phenyl aldehyde, KMnO4 25–125 °C, basic and oxidative steps 85+ Industrially scalable, multi-step
Three-component one-pot reaction Aniline, benzaldehyde, pyruvic acid Ethanol reflux Variable Mild conditions, adaptable to electron-deficient substrates

Research Findings and Notes

  • The Friedländer condensation remains a cornerstone for quinoline synthesis but requires careful selection of starting materials and reaction conditions to optimize yields and purity.
  • The reaction of isatin with 4-aminoacetophenone under basic conditions provides a straightforward and high-yielding route to the target quinoline derivative, making it attractive for laboratory-scale synthesis.
  • Industrial methods emphasizing cost-effectiveness and mild conditions employ oxidation and condensation steps starting from inexpensive raw materials like isatin and acetone.
  • Emerging one-pot multi-component reactions offer potential for streamlined synthesis but require further optimization for electron-deficient and functionalized anilines relevant to the aminocarbonyl phenoxy substituent.

Q & A

Q. What are the common synthetic routes for quinoline-4-carboxylic acid derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer: Quinoline-4-carboxylic acid derivatives are typically synthesized via condensation reactions between substituted anilines and glyoxylic acid derivatives. For example, fluorinated analogs can be prepared by refluxing equimolar mixtures of 2-amino-5-fluorophenylglyoxylic acid and benzoyl acetanilide derivatives in DMF, followed by crystallization from THF . Key factors include solvent choice (e.g., DMF for high polarity), temperature control (reflux conditions), and post-reaction purification (e.g., ice quenching to precipitate solids). Variations in substituent positions (e.g., methoxy or phenyl groups) require tailored precursors and catalysts, such as rare earth metals in cross-coupling reactions .

Q. How can structural characterization of quinoline-4-carboxylic acid derivatives be performed to confirm regiochemistry?

  • Methodological Answer: X-ray crystallography is the gold standard for resolving regiochemical ambiguities. For instance, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 4.1001 Å, b = 15.3464 Å) have been used to confirm hydrogen-bonded chains in 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives . Complementary techniques include:
  • NMR: 1^1H and 13^{13}C NMR to identify substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • HPLC-MS: To verify molecular weight (e.g., 263.28 g/mol for C17_{17}H13_{13}NO2_2) and detect impurities .

Q. What safety protocols are essential when handling quinoline-4-carboxylic acid derivatives in the laboratory?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of vapors (e.g., DMF or THF solvents) .
  • Emergency Measures: Immediate flushing with water for eye/skin exposure (≥15 minutes) and medical consultation for persistent symptoms .
  • Waste Disposal: Classify as hazardous waste and consult licensed disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of fluorinated quinoline-4-carboxylic acids?

  • Methodological Answer:
  • Solvent Optimization: Replace DMF with ionic liquids to improve solubility of fluorinated intermediates and reduce side reactions .
  • Catalyst Screening: Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the 2-position .
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours) while maintaining yields >80% .

Q. What strategies resolve contradictions in spectroscopic data for quinoline-4-carboxylic acid derivatives?

  • Methodological Answer:
  • Isotopic Labeling: Use 15^{15}N or 13^{13}C-labeled precursors to distinguish between tautomeric forms (e.g., keto-enol equilibria in hydroxyquinolines) .
  • Dynamic NMR: Analyze temperature-dependent chemical shift changes to identify conformational flexibility in substituents (e.g., rotating methoxy groups) .
  • Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate structural assignments .

Q. How can structure-activity relationships (SAR) guide the design of quinoline-4-carboxylic acids with enhanced antimicrobial activity?

  • Methodological Answer:
  • Substituent Profiling: Introduce electron-withdrawing groups (e.g., -F, -NO2_2) at the 6-position to increase membrane permeability in bacterial assays .
  • Bioisosteric Replacement: Replace the carboxylic acid group with a tetrazole moiety to improve metabolic stability while retaining hydrogen-bonding capacity .
  • In Silico Docking: Use AutoDock Vina to predict binding affinities to target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. What methodologies are effective in analyzing oxidative degradation pathways of quinoline-4-carboxylic acids?

  • Methodological Answer:
  • Accelerated Stability Testing: Expose compounds to H2_2O2_2/UV light and monitor degradation via LC-MS to identify major byproducts (e.g., quinoline N-oxides) .
  • EPR Spectroscopy: Detect radical intermediates (e.g., hydroxyl radicals) during photolysis to map degradation mechanisms .
  • Kinetic Modeling: Apply pseudo-first-order kinetics to predict shelf-life under varying pH and temperature conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid
Reactant of Route 2
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2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid

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